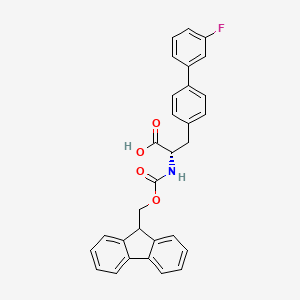

Fmoc-4-(3-fluorophenyl)-L-phenylalanine

CAS No.:

Cat. No.: VC13737699

Molecular Formula: C30H24FNO4

Molecular Weight: 481.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H24FNO4 |

|---|---|

| Molecular Weight | 481.5 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-fluorophenyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C30H24FNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34)/t28-/m0/s1 |

| Standard InChI Key | WBSUZOFWOYIFRD-NDEPHWFRSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Analysis

The compound’s backbone consists of an L-phenylalanine core with a 3-fluorophenyl group attached at the para position of the aromatic ring. The Fmoc group is linked to the α-amino group, enabling orthogonal protection during peptide synthesis.

Structural Components

| Component | Description |

|---|---|

| Fmoc Group | Fluorenylmethyloxycarbonyl (9-fluorenylmethyl carbonate) |

| 3-Fluorophenyl | Aromatic ring with fluorine at position 3 |

| L-Phenylalanine | Chiral α-amino acid backbone |

Key Structural Data

| Property | Value |

|---|---|

| SMILES | OC(=O)C@HNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12 |

| InChI Code | 1S/C30H24FNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34)/t28-/m0/s1 |

| InChI Key | WBSUZOFWOYIFRD-NDEPHWFRSA-N |

Synthesis and Preparation Methods

| Step | Reagents/Conditions |

|---|---|

| Halogenation | Fluorine introduction via directed substitution (e.g., FeCl₃ catalyst) |

| Fmoc Protection | Fmoc-Cl, NaHCO₃, DMF, 0–5°C |

| Deprotection | Piperidine in DMF (20–30% v/v) |

Applications and Research Findings

Role in Peptide Synthesis

The compound serves as a building block for peptides requiring fluorinated aromatic residues, which enhance metabolic stability and alter hydrophobic interactions. Fluorine’s electronegativity and small size permit precise modulation of binding affinity in therapeutic peptides .

Potential Applications

Comparative Analysis with Analogues

| Compound | Fluorine Position | Key Differences |

|---|---|---|

| Fmoc-4-Fluoro-L-Phe | Para | Less steric hindrance |

| Fmoc-3-Fluoro-L-Phe | Meta | Altered electronic effects |

| Fmoc-4-(3-Fluorophenyl)-L-Phe | Ortho | Enhanced π-π interactions |

Storage Recommendations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume